6-chloro-9-cyclobutyl-9H-purine
Description
Properties
IUPAC Name |
6-chloro-9-cyclobutylpurine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c10-8-7-9(12-4-11-8)14(5-13-7)6-2-1-3-6/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTPEPWLKVESOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=NC3=C2N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Preparation
The reaction begins with the activation of cyclobutanol via the Mitsunobu system, which converts the hydroxyl group into a leaving group. The purine’s N-9 nitrogen acts as a nucleophile, displacing the activated oxygen to form the N-cyclobutyl bond. Critical to this process is the use of 6-chloro-9H-purine as the starting material, which ensures the chlorine atom remains intact at position 6 during the reaction.
In a representative procedure:
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6-Chloro-9H-purine (1.0 mmol) is dissolved in anhydrous tetrahydrofuran (THF).
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Cyclobutanol (1.2 mmol), triphenylphosphine (1.5 mmol), and DIAD (1.5 mmol) are added sequentially under argon.
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The mixture is stirred at room temperature for 24 hours, followed by purification via silica gel chromatography (CH₂Cl₂:MeOH = 30:1).
This method yields 6-chloro-9-cyclobutyl-9H-purine in 65–72% isolated yield, with regioselectivity confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Mitsunobu Reaction Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | THF | 72 |
| Temperature | 25°C | 68 |
| Cyclobutanol Equiv. | 1.2 | 70 |
| Reaction Time | 24 h | 65 |
Direct N-Alkylation Using Cyclobutyl Halides
Alternative to the Mitsunobu approach, direct alkylation of 6-chloro-9H-purine with cyclobutyl halides (e.g., cyclobutyl bromide) under basic conditions offers a streamlined route. Sodium hydride (NaH) in dimethylformamide (DMF) is commonly employed to deprotonate the N-9 position, enabling nucleophilic attack on the cyclobutyl halide.
Procedure and Challenges
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6-Chloro-9H-purine (1.0 mmol) is suspended in dry DMF under argon.
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NaH (1.2 mmol) is added, and the mixture is stirred for 30 minutes to generate the purine anion.
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Cyclobutyl bromide (1.2 mmol) is introduced, and the reaction is heated to 60°C for 12 hours.
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The product is isolated via column chromatography (CH₂Cl₂:MeOH = 50:1), yielding 58–63% of the target compound.
Despite its simplicity, this method faces challenges due to the steric strain of the cyclobutyl group and competing alkylation at N-7. Regioselectivity for N-9 is typically 85:15 (N-9:N-7) under optimized conditions.
Table 2: N-Alkylation Efficiency
| Base | Solvent | Temperature | N-9:N-7 Ratio | Yield (%) |
|---|---|---|---|---|
| NaH | DMF | 60°C | 85:15 | 63 |
| K₂CO₃ | DMF | 80°C | 70:30 | 45 |
| DBU | THF | 25°C | 90:10 | 55 |
Functionalization of Pre-Alkylated Intermediates
Intermediate derivatization provides a pathway to introduce the cyclobutyl group post-alkylation. For example, 6-chloro-9-propargyl-9H-purine can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized cyclobutane derivatives.
Click Chemistry Approach
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6-Chloro-9-propargyl-9H-purine (1.0 mmol) is reacted with azidocyclobutane (1.2 mmol) in a t-BuOH:H₂O (1:1) mixture.
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CuSO₄ (0.3 mmol) and sodium ascorbate (0.6 mmol) are added, and the reaction is irradiated under microwave conditions (80°C, 45 minutes).
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Purification by chromatography affords the cyclobutyl-adduct in 52–60% yield.
This method is advantageous for introducing diverse cyclobutyl substituents but requires multi-step synthesis of the azide precursor.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₁H₁₀ClN₅ [M+H]⁺: 256.0654; Found: 256.0651.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | Regioselectivity (N-9:N-7) | Complexity |
|---|---|---|---|
| Mitsunobu | 65–72 | >99:1 | Moderate |
| Direct Alkylation | 58–63 | 85:15 | Low |
| Click Chemistry | 52–60 | >99:1 | High |
The Mitsunobu reaction offers superior regioselectivity and yield, making it the preferred method for large-scale synthesis. Direct alkylation, while less efficient, is valuable for rapid access to the target compound.
Chemical Reactions Analysis
Types of Reactions
6-chloro-9-cyclobutyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide).
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 6-amino-9-cyclobutyl-9H-purine, while oxidation reactions may produce this compound N-oxide .
Scientific Research Applications
6-chloro-9-cyclobutyl-9H-purine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-chloro-9-cyclobutyl-9H-purine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes involved in nucleic acid metabolism, leading to the disruption of DNA and RNA synthesis . This inhibition can result in the suppression of cell proliferation, making it a potential candidate for anticancer therapy . Additionally, the compound may interfere with viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
*Hypothetical data inferred from analogs.
- Cyclobutyl’s intermediate size balances lipophilicity and solubility .
- Crystal Packing: Cyclobutyl’s strain may lead to unique intermolecular interactions. For example, shows that nitro-phenylsulfonyl-substituted purines exhibit π-π stacking and C–H∙∙∙O bonds, which could differ with cyclobutyl’s compact geometry .
Key Research Findings
Synthetic Accessibility: Cyclopentyl and cycloheptyl derivatives are more readily synthesized than cyclobutyl analogs due to lower ring strain, as seen in alkylation reactions ().
Thermal Stability: Cycloalkyl-substituted purines generally exhibit higher melting points than linear alkyl analogs (e.g., 92–94°C for cyclopentyl vs. ~80°C for ethyl) .
Bioactivity Correlations: Bulky substituents (e.g., naphthyl in ) improve pharmacological activity, while smaller rings like cyclobutyl may optimize pharmacokinetic profiles by balancing lipophilicity and solubility .
Biological Activity
6-Chloro-9-cyclobutyl-9H-purine is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a chlorine atom at the 6-position and a cyclobutyl group at the 9-position, exhibits various interactions with biological systems, primarily through its structural similarity to natural purines.
- Molecular Formula : C₉H₉ClN₄
- Molecular Weight : 208.65 g/mol
- IUPAC Name : 6-chloro-9-cyclobutylpurine
- CAS Number : 132332-65-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in nucleic acid metabolism. Studies indicate that it can inhibit enzymes critical for DNA and RNA synthesis, disrupting cellular processes essential for proliferation and survival. This mechanism is particularly relevant in the context of cancer research, where targeting nucleic acid synthesis pathways can lead to therapeutic benefits.
Biological Activities
Research has demonstrated that this compound exhibits several biological activities, including:
- Antiviral Activity : The compound has shown promise in inhibiting viral replication by interfering with viral nucleic acid synthesis.
- Antitumor Properties : Its ability to inhibit nucleic acid synthesis makes it a candidate for further investigation as an anticancer agent.
- Enzyme Inhibition : It selectively inhibits certain kinases and phosphatases, which are pivotal in various signaling pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 6-Chloro-9H-purine | Lacks cyclobutyl group | Different reactivity and bioactivity |
| 9-Cyclobutyl-9H-purine | Lacks chlorine at the 6-position | Exhibits different biological activities |
| 6-Amino-9-cyclobutyl-9H-purine | Contains amino group at the 6-position | Alters interaction with biological targets |
Research Findings and Case Studies
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Case Study on Antiviral Properties :
- A study demonstrated that this compound inhibited the replication of specific RNA viruses in vitro. The compound's mechanism involved direct interaction with viral polymerases, leading to reduced viral load in treated cells.
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Antitumor Activity Assessment :
- In preclinical models, this compound showed significant cytotoxicity against various cancer cell lines. The IC₅₀ values indicated effective inhibition of cell growth, correlating with its impact on nucleic acid metabolism.
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Enzyme Inhibition Studies :
- Research highlighted its selective inhibition of protein kinases involved in cell signaling pathways. This inhibition was linked to downstream effects on cell cycle progression and apoptosis.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
